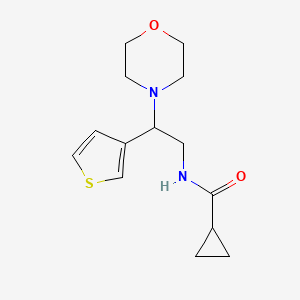![molecular formula C17H17N5O2 B2886820 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1796946-64-9](/img/structure/B2886820.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is an intricate compound combining structural elements of dihydropyridopyrimidine and methoxy-indazole. This complex structure positions the compound as a potential candidate for various biochemical applications and research, often within pharmaceutical development due to its multi-faceted molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions. Typically, the synthetic pathway might include:
Formation of the dihydropyridopyrimidine core: : This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and formamidines.
Indazole moiety attachment: : The methoxy-indazole group is typically introduced through coupling reactions, possibly involving intermediates like halogenated indazoles and methoxy-containing nucleophiles.
Methanone linkage formation: : This step usually involves creating the methanone bridge, often using carbonylation reactions or other carbonyl group-containing intermediates.
Industrial Production Methods
Industrial synthesis would likely follow a similar multi-step process, with optimization for large-scale production. This includes ensuring high yields, cost-effective reagents, and scalable reaction conditions. Techniques such as continuous flow chemistry may be employed to streamline production.
化学反应分析
Types of Reactions
The compound can undergo various reactions including:
Oxidation: : Potential to form oxo-derivatives.
Reduction: : Targeting the carbonyl group or other reducible sites.
Substitution: : Particularly on the indazole moiety where functional groups may be exchanged.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing nucleophiles under suitable conditions like heating or using a catalyst.
Major Products Formed
Oxidation: : Formation of hydroxyl or oxo derivatives.
Reduction: : Yielding alcohols or amines depending on the site of reduction.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Used as a building block in organic synthesis for creating complex molecules, including potential pharmacophores.
Biology
Studied for interactions with biological macromolecules, possibly serving as ligands in binding assays.
Medicine
Investigated for its potential as a therapeutic agent due to its unique structural properties, possibly in oncology or neurology.
Industry
Utilized in material science for creating advanced polymers or as intermediates in the synthesis of other industrial chemicals.
作用机制
The specific mechanism of action would depend on the application:
Molecular Targets: : Possible interactions with enzymes, receptors, or DNA due to its structural complexity.
Pathways Involved: : Could influence signaling pathways, protein-protein interactions, or gene expression depending on the context of use.
相似化合物的比较
Similar Compounds
(7,8-dihydropyrido[4,3-d]pyrimidin-5-yl) derivatives: : Similar core structure but without the methoxy-indazole moiety.
(3-methoxy-2-methyl-2H-indazole-6-yl) methanone derivatives: : Lacking the dihydropyridopyrimidine element.
Uniqueness
The unique combination of the dihydropyridopyrimidine and methoxy-indazole structures imparts specific biochemical properties not found in simpler analogs. This includes enhanced binding affinity, stability, or reactivity, depending on the specific application.
Hope this helps! Where to next?
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-17(24-2)13-4-3-11(7-15(13)20-21)16(23)22-6-5-14-12(9-22)8-18-10-19-14/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSUGLYOCBOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC4=NC=NC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2886740.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2886741.png)
![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)

![N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2886748.png)
![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)
![2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2886753.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)
![(4E)-2-{[(4-phenoxyphenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2886758.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one](/img/structure/B2886759.png)

